3-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride
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Overview
Description
3-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S. It is a derivative of benzenesulfonyl chloride, featuring a fluorine atom, a methyl group, and a nitro group as substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 3-Fluoro-2-methyl-5-nitrobenzene. One common method includes the reaction of 3-Fluoro-2-methyl-5-nitrobenzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 65°C, for an extended period to ensure complete sulfonylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 3-Fluoro-2-methyl-5-aminobenzenesulfonyl chloride.
Oxidation: The major product is 3-Fluoro-2-carboxy-5-nitrobenzenesulfonyl chloride
Scientific Research Applications
3-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It serves as a biochemical tool for modifying proteins and peptides.
Medicine: The compound is investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.
4-Fluoro-3-nitrobenzenesulfonyl chloride: Similar structure but with different positions of the substituents.
2-Fluoro-5-nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl group
Uniqueness
3-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents makes it a versatile reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H5ClFNO4S |
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Molecular Weight |
253.64 g/mol |
IUPAC Name |
3-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-6(9)2-5(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 |
InChI Key |
SLLOUOPXKQMACJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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